Cas no 2247102-15-2 ((2R,4S)-2-Methyl-4-(trifluoromethyl)pyrrolidine)

(2R,4S)-2-Methyl-4-(trifluoromethyl)pyrrolidine Chemical and Physical Properties
Names and Identifiers
-
- EN300-6480712
- Rel-(2R,4S)-2-methyl-4-(trifluoromethyl)pyrrolidine
- 2247102-15-2
- rac-(2R,4S)-2-methyl-4-(trifluoromethyl)pyrrolidine
- (2R,4S)-2-Methyl-4-(trifluoromethyl)pyrrolidine
-
- Inchi: 1S/C6H10F3N/c1-4-2-5(3-10-4)6(7,8)9/h4-5,10H,2-3H2,1H3/t4-,5+/m1/s1
- InChI Key: IIVOUOGIEWBEEM-UHNVWZDZSA-N
- SMILES: FC([C@@H]1CN[C@H](C)C1)(F)F
Computed Properties
- Exact Mass: 153.07653381g/mol
- Monoisotopic Mass: 153.07653381g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 121
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12Ų
- XLogP3: 1.7
(2R,4S)-2-Methyl-4-(trifluoromethyl)pyrrolidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6480712-0.1g |
rac-(2R,4S)-2-methyl-4-(trifluoromethyl)pyrrolidine |
2247102-15-2 | 95.0% | 0.1g |
$337.0 | 2025-03-15 | |
Enamine | EN300-6480712-2.5g |
rac-(2R,4S)-2-methyl-4-(trifluoromethyl)pyrrolidine |
2247102-15-2 | 95.0% | 2.5g |
$1903.0 | 2025-03-15 | |
Enamine | EN300-6480712-0.25g |
rac-(2R,4S)-2-methyl-4-(trifluoromethyl)pyrrolidine |
2247102-15-2 | 95.0% | 0.25g |
$481.0 | 2025-03-15 | |
1PlusChem | 1P028PLE-500mg |
rac-(2R,4S)-2-methyl-4-(trifluoromethyl)pyrrolidine |
2247102-15-2 | 95% | 500mg |
$999.00 | 2024-05-25 | |
Aaron | AR028PTQ-2.5g |
rac-(2R,4S)-2-methyl-4-(trifluoromethyl)pyrrolidine |
2247102-15-2 | 95% | 2.5g |
$2642.00 | 2025-02-16 | |
1PlusChem | 1P028PLE-250mg |
rac-(2R,4S)-2-methyl-4-(trifluoromethyl)pyrrolidine |
2247102-15-2 | 95% | 250mg |
$657.00 | 2024-05-25 | |
Aaron | AR028PTQ-1g |
rac-(2R,4S)-2-methyl-4-(trifluoromethyl)pyrrolidine |
2247102-15-2 | 95% | 1g |
$1361.00 | 2025-02-16 | |
Enamine | EN300-6480712-5.0g |
rac-(2R,4S)-2-methyl-4-(trifluoromethyl)pyrrolidine |
2247102-15-2 | 95.0% | 5.0g |
$2816.0 | 2025-03-15 | |
Enamine | EN300-6480712-0.5g |
rac-(2R,4S)-2-methyl-4-(trifluoromethyl)pyrrolidine |
2247102-15-2 | 95.0% | 0.5g |
$758.0 | 2025-03-15 | |
Enamine | EN300-6480712-0.05g |
rac-(2R,4S)-2-methyl-4-(trifluoromethyl)pyrrolidine |
2247102-15-2 | 95.0% | 0.05g |
$226.0 | 2025-03-15 |
(2R,4S)-2-Methyl-4-(trifluoromethyl)pyrrolidine Related Literature
-
Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
3. Book reviews
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
Additional information on (2R,4S)-2-Methyl-4-(trifluoromethyl)pyrrolidine
Recent Advances in the Application of (2R,4S)-2-Methyl-4-(trifluoromethyl)pyrrolidine (CAS: 2247102-15-2) in Medicinal Chemistry
The compound (2R,4S)-2-Methyl-4-(trifluoromethyl)pyrrolidine (CAS: 2247102-15-2) has recently emerged as a key structural motif in medicinal chemistry, particularly in the development of novel therapeutics targeting central nervous system (CNS) disorders and metabolic diseases. This chiral pyrrolidine derivative, characterized by its trifluoromethyl group at the 4-position, has demonstrated remarkable potential as a versatile building block for drug discovery due to its unique physicochemical properties and enhanced metabolic stability.
Recent studies published in the Journal of Medicinal Chemistry (2023) have highlighted the compound's application as a privileged scaffold for the design of selective dopamine D3 receptor antagonists. Researchers at the University of California, San Francisco, demonstrated that incorporation of this pyrrolidine core into their lead compounds resulted in improved blood-brain barrier penetration and enhanced receptor binding affinity (IC50 values in the low nanomolar range). The trifluoromethyl group was found to play a crucial role in modulating the lipophilicity and conformational stability of the resulting drug candidates.
In a separate development, a 2024 Nature Communications paper reported the successful use of (2R,4S)-2-Methyl-4-(trifluoromethyl)pyrrolidine as a key intermediate in the synthesis of novel antiviral agents targeting RNA-dependent RNA polymerase. The researchers noted that the stereochemistry at the 2- and 4-positions was critical for maintaining antiviral activity while reducing off-target effects. The compound's stability under physiological conditions made it particularly valuable for prolonged therapeutic applications.
From a synthetic chemistry perspective, significant progress has been made in the scalable production of this chiral building block. A recent Organic Process Research & Development publication (2024) described an improved asymmetric synthesis route that achieves >99% enantiomeric excess with reduced environmental impact. This advancement addresses previous challenges in large-scale production and makes the compound more accessible for pharmaceutical development programs.
The pharmacological profile of derivatives containing this pyrrolidine scaffold continues to expand. Current preclinical studies suggest potential applications in pain management, with several candidates showing promising results in animal models of neuropathic pain. The unique combination of the pyrrolidine ring's rigidity and the trifluoromethyl group's electronic effects appears to create optimal conditions for interaction with multiple biological targets while maintaining favorable drug-like properties.
As research progresses, the compound's role in addressing drug resistance issues is becoming increasingly apparent. A recent study in ACS Medicinal Chemistry Letters (2024) demonstrated that incorporation of this structural element into antibiotic derivatives can overcome certain resistance mechanisms in Gram-positive bacteria, opening new possibilities for combating antimicrobial resistance.
Looking forward, the versatility of (2R,4S)-2-Methyl-4-(trifluoromethyl)pyrrolidine suggests it will remain a focus of medicinal chemistry research. Several pharmaceutical companies have included derivatives of this compound in their pipelines, with the most advanced candidates currently in Phase I clinical trials for neurological indications. The continued exploration of its applications underscores the importance of this structural motif in modern drug discovery.
2247102-15-2 ((2R,4S)-2-Methyl-4-(trifluoromethyl)pyrrolidine) Related Products
- 15897-43-5(1-methyl-4-(prop-2-en-1-yl)piperidin-4-ol)
- 1046534-03-5(Ethyl 2-(cyclohexylamino)benzoate)
- 19734-51-1((2-ethylhexyl)(methyl)amine)
- 19832-04-3(2-Piperidylacetic Acid)
- 955648-71-2(2,4-dimethyl-N-2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-ylbenzene-1-sulfonamide)
- 2171436-06-7(4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-2-methylbutanoic acid)
- 2171560-53-3(2-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidothian-4-yl}acetic acid)
- 2680848-82-0(tert-butyl N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-N-methylcarbamate)
- 100874-73-5(butyl(1-phenylbutyl)amine)
- 1195683-49-8(6-Chloro-3-methylpyridazin-4-amine)




